1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone

Descripción general

Descripción

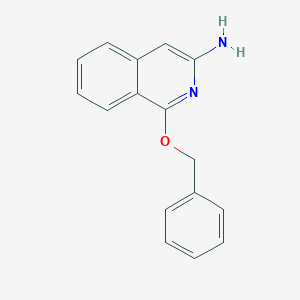

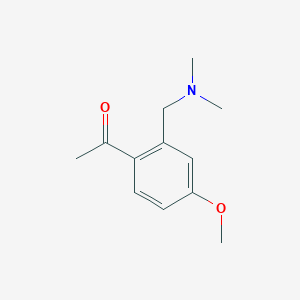

“1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone” is a chemical compound with the CAS Number: 77973-25-2. It has a molecular weight of 207.27 and its IUPAC name is 1-{2-[(dimethylamino)methyl]-4-methoxyphenyl}ethanone . It appears as a white to yellow powder or crystals or liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO2/c1-9(14)12-6-5-11(15-4)7-10(12)8-13(2)3/h5-7H,8H2,1-4H3 . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

This compound is a white to yellow powder or crystals or liquid . It is stored at room temperature . .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

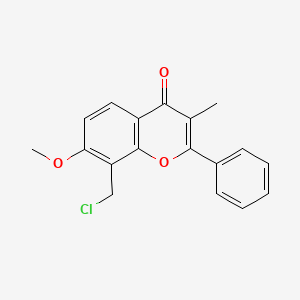

- The compound is used in the preparation of 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, demonstrating its utility in the synthesis of heterocyclic compounds such as isoflavones and various N,O- and N,N-binucleophiles, leading to the formation of 4,5-diarylisoxazole, 4,5-diarylpyrazoles, and 4,5-diaryl-substituted 2-aminopyrimidine (Moskvina, Shilin, & Khilya, 2015).

Reaction with Amines

- In a study on the reaction of 1-amino-2-dimethylamino-ethane and 1-amino-3-dimethylamino-propane with o-methoxycarbonylphenyl isothiocyanate, the compound yielded 3-(ω-dimethylaminoalkyl)-2-thiono-1,2,3,4-tetrahydroquinazolin-4-ones (Cherbuliez, Willhalm, Jaccard, & Rabinowitz, 1967).

Radical Scavenging Activity

- The compound's role in radical scavenging activity was explored through density functional theory, highlighting its significance in understanding molecular properties like energy gap, electronegativity, hardness, electrophilicity, softness, and electrophilicity index (Al‐Sehemi & Irfan, 2017).

Optical Properties in Fluorophores

- The compound played a role in synthesizing a powerful fluorophore, (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one, with its structure confirmed through various spectral studies. Its solvatochromic properties were investigated, proving useful in understanding the interaction of fluorophores with solvents (Khan, Asiri, & Aqlan, 2016).

Pharmaceutical Intermediates

- The compound has been implicated in the synthesis of potential pharmaceutical intermediates. For instance, the study by Malhotra et al. (2013) explored its use in preparing oxadiazol derivatives with notable antimicrobial and antioxidant activities (Malhotra, Monga, Sharma, Sahu, Sharma, Jain, & Deep, 2013).

Safety and Hazards

The compound has been classified under GHS07 and the signal word for it is “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . These statements indicate that the compound can cause harm if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

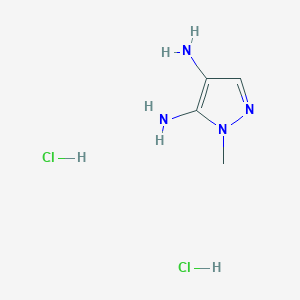

Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Similar compounds, such as acepromazine, act as an antagonist on different postsynaptic receptors, including dopaminergic-receptors, serotonergic-receptors, histaminergic-receptors, alpha1/alpha2-receptors, and muscarinic (cholinergic) m1/m2-receptors .

Biochemical Pathways

It’s worth noting that similar compounds have been shown to inhibit ecto-50-nucleotidase, a membrane-bound enzyme that regulates extracellular purinergic signaling .

Pharmacokinetics

Compounds with similar structures, such as ketamine, undergo oxidative metabolism, mainly to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes .

Result of Action

Similar compounds have been reported to have a variety of effects, including anti-inflammatory, antitumor, and antidiabetic activities .

Propiedades

IUPAC Name |

1-[2-[(dimethylamino)methyl]-4-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(14)12-6-5-11(15-4)7-10(12)8-13(2)3/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUFOYLIBGBURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504491 | |

| Record name | 1-{2-[(Dimethylamino)methyl]-4-methoxyphenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77973-25-2 | |

| Record name | 1-{2-[(Dimethylamino)methyl]-4-methoxyphenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

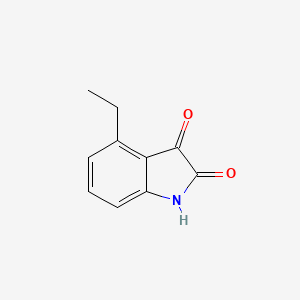

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1626410.png)

![1-Chloro-3H-benzo[F]chromene-2-carbaldehyde](/img/structure/B1626418.png)

![2-Furan-3-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626429.png)